
2,6-Diamino-4-hydroxyquinazoline
描述
2,6-二氨基喹唑啉-4-醇是一种杂环芳香化合物,属于喹唑啉胺类。它包含一个喹唑啉母核,在 2 位和 6 位被两个氨基取代,在 4 位被一个羟基取代。
准备方法
合成路线和反应条件: 2,6-二氨基喹唑啉-4-醇的合成通常涉及适当前体的环化反应。一种常见的方法包括在酸性条件下将 2-氨基苯甲酰胺与甲酰胺反应,形成喹唑啉环系。 该反应通常在升高的温度下进行以促进环化 .
工业生产方法: 2,6-二氨基喹唑啉-4-醇的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器和自动化系统,以确保质量和产量的一致性。 反应条件得到严格控制,以最大程度地减少副产物并最大限度地提高合成效率 .
化学反应分析
Acylation and Formamidation
-
Formamide Reaction : 2,6-Diamino-4-hydroxyquinazoline undergoes acylation with formamide in water using sodium thiosulfate as a catalyst, yielding 2,6-diamino-4-hydroxy-5-formamidoquinazoline .
Sulfonation
-
O-Sulfonylation : Reacting with benzenesulfonyl chloride in pyridine produces sulfonate derivatives (e.g., 2-amino-6-methylpyrimidin-4-yl benzenesulfonate) .
Oxidative Coupling
-
Enzymatic Reactions : Serves as a substrate for DNA-formamidopyrimidine glycosylase, which cleaves its glycosidic bond to repair oxidized DNA .
-
Mechanism : Involves β-elimination, releasing 2,6-diamino-4-hydroxy-5-N-methylformamidopyrimidine .
Enzyme Inhibition
-
GTP Cyclohydrolase I Inhibition : Acts as a competitive inhibitor (IC₅₀ ~10 μM) by mimicking tetrahydrobiopterin intermediates, blocking nitric oxide synthase activity .
-
PARP1 Inhibition : Derivatives with 4-hydroxyquinazoline scaffolds show potent PARP1 inhibition (IC₅₀ = 0.47 μM), relevant in cancer therapy .
Antimicrobial Activity
-
Mycobacterium tuberculosis (Mtb) Inhibition : Thiazole-substituted derivatives exhibit MIC values as low as 6.25 μg/mL, targeting dihydrofolate reductase .
Hydrogen Bonding
-
Crystal Packing : Forms dimers via N–H···O and N–H···N interactions (R₂²(12) loops), stabilizing the solid-state structure .
-
DFT Studies : Natural bond orbital (NBO) analysis confirms intramolecular charge transfer, with nonlinear optical (NLO) properties .
Radical Pathways
科学研究应用
Medicinal Chemistry
DAHQ has been studied for its potential as an anti-cancer agent. Research indicates that derivatives of DAHQ can enhance sensitivity in primary PARP inhibitor-resistant cancer cells. For instance, a derivative known as B1 demonstrated superior cytotoxicity against HCT-15 and HCC1937 cell lines, significantly suppressing tumor growth at a dose of 25 mg/kg. This compound also reduced intracellular poly(ADP-ribose) formation and increased γH2AX aggregation, indicating its role in DNA damage response pathways.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Studies suggest that DAHQ can modulate cellular processes by inhibiting kinases or other proteins critical to cell signaling. This property makes it valuable in drug design aimed at various diseases, including cancer.
Pharmaceutical Intermediate
In the pharmaceutical industry, DAHQ serves as an intermediate for synthesizing diverse compounds, including antifolates and other therapeutic agents. Its ability to facilitate the creation of novel drug candidates underscores its importance in drug development .
Comparative Analysis of Related Compounds
The following table summarizes notable compounds related to DAHQ, highlighting their structural features and applications:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,4-Diamino-6-hydroxypyrimidine | Two amino groups, one hydroxyl group | Primarily used in nucleic acid research |
2-Amino-3-cyanoquinazoline | Cyano group instead of hydroxyl | Known for anti-inflammatory properties |
2,7-Diaminoquinazolinone | Additional amino group at the 7 position | Exhibits distinct pharmacological profiles |
These compounds share structural similarities with DAHQ but differ in their specific applications and biological activities.
Case Studies
Several studies have documented the applications of DAHQ in various contexts:
- Study on Antitumor Activity : A study conducted on the effects of DAHQ derivatives on tumor growth demonstrated significant results in reducing tumor size in animal models, providing insights into its potential use as an anticancer therapy.
- Enzyme Interaction Studies : Research exploring the binding interactions of DAHQ with specific enzymes revealed its ability to inhibit key metabolic pathways, suggesting potential applications in metabolic disease management .
作用机制
2,6-二氨基喹唑啉-4-醇的作用机制涉及它与特定分子靶点的相互作用。例如,它可以通过结合其活性位点来抑制某些酶的活性。 这种相互作用会破坏酶的正常功能,从而产生治疗效果,例如抑制癌细胞增殖或细菌生长 .
类似化合物:
喹唑啉酮: 包含类似的喹唑啉环系,但在 4 位有一个羰基。
2-氨基喹唑啉: 类似的结构,但在 2 位只有一个氨基。
4-羟基喹唑啉: 类似的结构,但在 4 位有一个羟基,没有氨基.
独特性: 2,6-二氨基喹唑啉-4-醇由于在喹唑啉环上同时存在氨基和羟基而独一无二。
相似化合物的比较
Quinazolinone: Contains a similar quinazoline ring system but with a carbonyl group at position 4.
2-Aminoquinazoline: Similar structure but with only one amino group at position 2.
4-Hydroxyquinazoline: Similar structure but with a hydroxyl group at position 4 and no amino groups.
Uniqueness: 2,6-Diaminoquinazolin-4-ol is unique due to the presence of both amino groups and a hydroxyl group on the quinazoline ring.
生物活性
2,6-Diamino-4-hydroxyquinazoline (DAHQ) is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-cancer agent and enzyme inhibitor. This article explores its biological activity by summarizing key research findings, mechanisms of action, and experimental data.
Chemical Structure and Properties
This compound has the molecular formula C₈H₈N₄O and features a quinazoline core characterized by two amino groups at positions 2 and 6 and a hydroxyl group at position 4. This unique structure contributes to its reactivity and biological interactions.
Property | Details |
---|---|
Molecular Formula | C₈H₈N₄O |
Structural Features | Two amino groups, one hydroxyl group |
Biological Activity | Anti-cancer, enzyme inhibition |
Target Enzymes
DAHQ interacts with various biological targets, notably enzymes involved in metabolic pathways. It has shown inhibitory activity against:
- α-glucosidase : DAHQ inhibits this enzyme, which plays a critical role in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestines.
- Dihydrofolate reductase : As a quinazoline derivative, DAHQ may also target this enzyme, which is vital for DNA synthesis and cell proliferation.
Cellular Effects
Research indicates that DAHQ influences several cellular processes:
- Apoptosis Induction : DAHQ has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases .
- Cell Cycle Arrest : It can cause cell cycle arrest, preventing cancer cells from proliferating.
- Inhibition of Migration and Invasion : Studies demonstrate that DAHQ reduces the migratory and invasive capabilities of cancer cells, particularly in gastric cancer models .
In Vitro Studies
- Growth Inhibition : In vitro studies using gastric cancer cell lines (AGS and MKN45) revealed that DAHQ effectively inhibited cell growth in a dose-dependent manner. The IC50 values indicated significant sensitivity among these cell lines compared to normal gastric cells (GES-1), which displayed higher resistance .
- Mechanistic Insights : Transcriptome analysis showed that DAHQ downregulates Wnt/β-catenin signaling pathway genes such as AXIN2 and MYC, which are associated with tumor growth and metastasis .
In Vivo Studies
In vivo experiments using nude mice with xenograft models demonstrated that DAHQ significantly suppressed tumor growth without adversely affecting the overall health or body weight of the animals. Tumor volume and weight were markedly reduced in treated groups compared to controls .
Case Study 1: Gastric Cancer Treatment
A study investigated the effects of DAHQ on gastric cancer cells. The compound was administered to mice bearing MKN45 xenografts. Results indicated:
- Tumor Growth Suppression : A significant reduction in tumor size was observed after treatment with DAHQ.
- Safety Profile : No significant side effects were reported during the treatment period .
Case Study 2: Enzyme Inhibition Assay
An assay was conducted to evaluate the inhibitory effects of DAHQ on α-glucosidase activity. The results showed:
- Inhibition Rate : DAHQ exhibited a notable inhibition rate against α-glucosidase, suggesting its potential as a therapeutic agent for managing diabetes by controlling postprandial glucose levels.
属性
IUPAC Name |
2,6-diamino-3H-quinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,9H2,(H3,10,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRCNZBZUQLULA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332269 | |
Record name | 2,6-Diamino-4-hydroxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53745-23-6 | |
Record name | 2,6-diaminoquinazolin-4-ol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03505 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,6-Diamino-4-hydroxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。